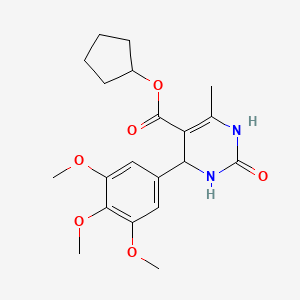![molecular formula C24H20N4OS B4931095 N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea, also known as DBPT, is a heterocyclic compound that has been widely studied for its potential pharmaceutical applications. This compound belongs to the class of phenazines, which are known for their diverse biological activities. DBPT has been found to exhibit a range of interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea has also been found to exhibit antibacterial and antifungal activities, as well as antioxidant and anti-inflammatory activities. In addition, N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea has been found to modulate the expression of various genes involved in cell signaling and metabolism.
Advantages and Limitations for Lab Experiments
N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of interesting biological activities. However, there are also some limitations to its use. N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, some of the biological activities of N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea have only been studied in vitro, and further research is needed to determine its efficacy in vivo.
Future Directions
There are many potential future directions for research on N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it induces apoptosis in cancer cells. Another area of interest is its potential as an antibacterial and antifungal agent. N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea has been shown to exhibit activity against a range of bacterial and fungal species, and further studies are needed to determine its potential as a therapeutic agent. Finally, further studies are needed to elucidate the mechanism of action of N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea and to identify potential targets for drug development.
Synthesis Methods
The synthesis of N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea is a multi-step process that involves the condensation of two different precursors. The first precursor is dibenzo[a,c]phenazine-5,12-dione, which is reacted with thiosemicarbazide to form dibenzo[a,c]phenazine-5,12-dione thiosemicarbazone. This intermediate is then reacted with 2-methoxyethyl isocyanate to form N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea. The synthesis of N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea has been optimized to yield high purity and high yields.
Scientific Research Applications
N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea has been found to exhibit a range of interesting biological activities that make it a promising candidate for further investigation. It has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties. N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea has also been found to exhibit antioxidant and anti-inflammatory activities.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-phenanthro[9,10-b]quinoxalin-11-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-29-13-12-25-24(30)26-15-10-11-20-21(14-15)28-23-19-9-5-3-7-17(19)16-6-2-4-8-18(16)22(23)27-20/h2-11,14H,12-13H2,1H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVGXAFBAXFGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide](/img/structure/B4931014.png)
![ethyl cyano[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetate](/img/structure/B4931022.png)

![3-chloro-N-[3-(diethylamino)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4931036.png)
![6-(4-methoxy-1-piperidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4931038.png)

![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide](/img/structure/B4931046.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4931062.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-4-methoxy-N-methylbenzamide](/img/structure/B4931076.png)
![3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4931083.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)
